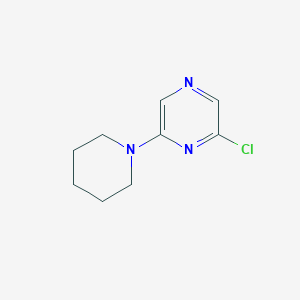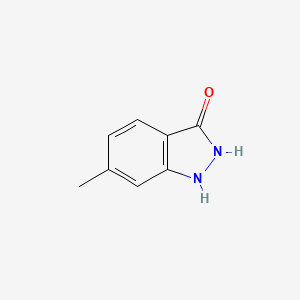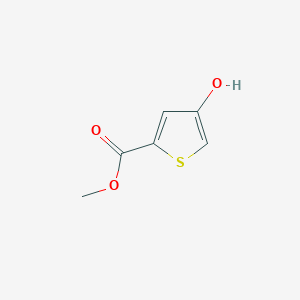
Cyclopentyl(2-methoxyphenyl)methanone
Overview
Description
Cyclopentyl(2-methoxyphenyl)methanone is a chemical compound with the molecular formula C13H16O2 . It has an average mass of 204.265 Da and a monoisotopic mass of 204.115036 Da .
Molecular Structure Analysis
The molecular structure of Cyclopentyl(2-methoxyphenyl)methanone can be represented by the SMILES string O=C(C1CCCC1)C2=CC=CC=C2C .
Scientific Research Applications
Antitumor Activity and Mechanism
Cytotoxicity and Apoptosis Induction
Cyclopentyl(2-methoxyphenyl)methanone derivatives have shown potential in cancer research due to their cytotoxic effects on tumor cell lines. Studies have demonstrated that certain derivatives can inhibit tubulin polymerization, induce G2/M phase arrest, and trigger apoptosis in human leukemia HL-60 cells. These compounds bind to the colchicine site, interfering with microtubule polymerization, which is a promising mechanism for anticancer therapy. This was observed in research by Magalhães et al. (2013), where (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, displayed potent cytotoxicity across different tumor cell lines and induced cell cycle arrest and apoptosis through mechanisms involving disruption of microtubule dynamics (Magalhães et al., 2013).
Synthetic Chemistry Applications
Synthesis of Cyclopentenones
Research in synthetic chemistry has explored the condensation reactions of cyclopentyl derivatives to produce cyclopentenones and cyclopentadienones, highlighting the versatility of these compounds in synthesizing complex structures. Marjani et al. (2009) investigated the sodium-hydroxide-catalyzed condensation of di-p-methoxybenzil with acetone derivatives, leading to the synthesis of various cyclopentenones. This study underscores the importance of cyclopentyl(2-methoxyphenyl)methanone derivatives in facilitating the preparation of cyclic ketones, which are valuable intermediates in organic synthesis (Marjani et al., 2009).
Neuroprotective Effects
Alzheimer's Disease
In the realm of neuropharmacology, certain cyclopentyl derivatives have been explored for their potential therapeutic effects on Alzheimer's disease. A study by Hassan et al. (2018) synthesized multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity, which could serve as new therapeutic agents for Alzheimer's disease. These compounds, through their enzyme inhibition activity, particularly against acetyl and butyrylcholinesterase enzymes, present a promising avenue for developing drugs targeting neurodegenerative disorders (Hassan et al., 2018).
properties
IUPAC Name |
cyclopentyl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZSUSFTBSXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493989 | |
| Record name | Cyclopentyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2-methoxyphenyl)methanone | |
CAS RN |
7063-68-5 | |
| Record name | Cyclopentyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)



![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)





